molecular formula C8H8I2O2 B189239 1,4-Diiodo-2,5-dimethoxybenzene CAS No. 51560-21-5

1,4-Diiodo-2,5-dimethoxybenzene

Cat. No.: B189239
CAS No.: 51560-21-5
M. Wt: 389.96 g/mol
InChI Key: GLVOXVCTGAISRY-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dimethoxybenzene is an organic compound with the molecular formula C8H8I2O2. It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two methoxy groups are substituted at the 2 and 5 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.

Mechanism of Action

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diiodo-2,5-dimethoxybenzene is currently limited . The compound’s bioavailability, how it is distributed in the body, how it is metabolized, and how it is excreted are all areas that require further investigation.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diiodo-2,5-dimethoxybenzene can be synthesized through the iodination of 1,4-dimethoxybenzene. The reaction typically involves the use of iodine and periodic acid in methanol as the solvent. The reaction is carried out at a temperature of 70°C for about 4 hours under an inert atmosphere. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale iodination reactions similar to the laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Diiodo-2,5-dimethoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, and the compound can also undergo reduction reactions to remove the iodine atoms.

Common Reagents and Conditions

    Iodine and Periodic Acid: Used for the initial synthesis.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used in substitution reactions.

    Quinones: Formed through oxidation of the methoxy groups.

Scientific Research Applications

1,4-Diiodo-2,5-dimethoxybenzene is used in various scientific research fields:

Comparison with Similar Compounds

Similar Compounds

    1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of methoxy groups.

    1,4-Diiodo-2,5-dihydroxybenzene: Similar structure but with hydroxy groups instead of methoxy groups.

    1,4-Dibromo-2,5-dimethoxybenzene: Similar structure but with bromine atoms instead of iodine atoms.

Uniqueness

1,4-Diiodo-2,5-dimethoxybenzene is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and physical properties. The iodine atoms provide opportunities for halogen bonding, while the methoxy groups enhance solubility and influence the compound’s electronic properties .

Properties

IUPAC Name

1,4-diiodo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOXVCTGAISRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348627
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51560-21-5
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1,4-diiodo-2,5-dimethoxybenzene in the synthesis of chiral phenylene ethynylenes?

A1: this compound acts as a key building block in the synthesis of C2-symmetric bis-sulfinyl phenylene ethynylenes []. It participates in a copper-free Sonogashira coupling reaction with enantiomerically pure {1-[(1S)-isoborneol-10-sulfinyl]ethenyl}ethynylbenzenes. This reaction forms a new carbon-carbon bond, effectively incorporating the dimethoxybenzene unit into the final chiral phenylene ethynylene structure.

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